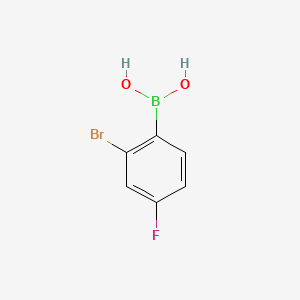

2-Bromo-4-fluorophenylboronic acid

Description

Properties

IUPAC Name |

(2-bromo-4-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXVZYJULSWULU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681562 | |

| Record name | (2-Bromo-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-12-6 | |

| Record name | (2-Bromo-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-4-fluorophenylboronic acid CAS number

An In-depth Technical Guide to 2-Bromo-4-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in modern synthetic and medicinal chemistry. This document details its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Core Compound Identification

This compound is an organoboron compound featuring a phenyl ring substituted with bromine, fluorine, and a boronic acid functional group.

CAS Number : 1217501-12-6[1]

Physicochemical Properties

The key quantitative data for this compound are summarized below. This data is essential for reaction planning, dosage calculations, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 1217501-12-6 | [1] |

| Molecular Formula | C₆H₅BBrFO₂ | [2] |

| Molecular Weight | 218.82 g/mol | [1][2] |

| Boiling Point | 315.5 ± 52.0 °C | [2] |

| Purity | Typically ≥98% | [1] |

| InChI Key | BHXVZYJULSWULU-UHFFFAOYSA-N | [1] |

Role in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry, primarily due to their unique ability to form reversible covalent bonds with serine proteases and their utility in carbon-carbon bond-forming reactions.[3][4] The presence of both bromine and fluorine atoms on the phenyl ring of this compound offers distinct advantages for drug development professionals.

-

Fluorine Moiety : The fluorine atom can enhance metabolic stability, improve binding affinity, and alter the pharmacokinetic profile of a drug candidate.[5]

-

Bromine Moiety : The bromine atom serves as a versatile handle for further chemical modifications, most notably in palladium-catalyzed cross-coupling reactions.[5]

-

Boronic Acid Group : This functional group is crucial for the Suzuki-Miyaura coupling reaction, a powerful method for constructing biaryl structures, which are common motifs in many pharmaceuticals.[6][7]

The strategic placement of these functional groups makes this compound a valuable intermediate for synthesizing complex molecules, including kinase inhibitors and other targeted therapies.[5]

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are provided below.

General Synthesis Protocol

The synthesis of aryl boronic acids often involves the reaction of an aryl halide with an organolithium reagent followed by quenching with a borate ester. The following is a representative protocol adapted from the synthesis of structurally similar compounds.[8]

Reaction: Lithiation of 1,3-dibromo-5-fluorobenzene followed by reaction with a trialkyl borate.

Materials:

-

1,3-Dibromo-5-fluorobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)

-

Triisopropyl borate

-

Aqueous Hydrochloric Acid (e.g., 1 M HCl)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane/Acetone mixture for chromatography

Procedure:

-

Dissolve 1,3-dibromo-5-fluorobenzene (1.0 equiv.) in anhydrous THF in an oven-dried, multi-neck flask under an inert atmosphere (Nitrogen or Argon).

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equiv.) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

-

Add triisopropyl borate (1.5 equiv.) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-12 hours.

-

Quench the reaction by adding aqueous HCl.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like DCM or ethyl acetate.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography using a suitable eluent system (e.g., hexane/acetone) to yield pure this compound.

Below is a diagram illustrating the general workflow for this synthesis.

Diagram 1: General workflow for synthesizing this compound.

Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a general procedure for using this compound as a coupling partner in a Suzuki-Miyaura reaction to form a biaryl compound.[9]

Reaction: Coupling of this compound with an aryl halide.

Materials:

-

This compound (1.2 equiv.)

-

Aryl Halide (e.g., Aryl Bromide or Iodide) (1.0 equiv.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv.)

-

Degassed Solvent (e.g., Dioxane/Water, Toluene, DMF)

-

Magnetic stir bar

-

Schlenk flask or reaction vial

Procedure:

-

To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst, and base.

-

Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Add the degassed solvent(s) via syringe.

-

Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-120 °C).

-

Monitor the reaction progress using TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Diagram 2: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Logical Relationships in Application

This compound serves as a foundational building block in multi-step synthetic pathways common in pharmaceutical research. Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and controlled chemical transformations.

The diagram below illustrates a logical workflow for incorporating this building block into a potential drug candidate.

References

- 1. (2-Bromo-4-fluorophenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry | MDPI [mdpi.com]

- 4. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 2-Fluorophenylboronic acid | 1993-03-9 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

2-Bromo-4-fluorophenylboronic acid molecular weight

An In-Depth Technical Guide to 2-Bromo-4-fluorophenylboronic Acid

For researchers, scientists, and professionals in drug development, this compound is a key reagent in modern organic synthesis. Its utility, primarily as a substrate in palladium-catalyzed cross-coupling reactions, allows for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures that are prevalent in medicinal chemistry. This guide provides a technical overview of its chemical properties, a detailed experimental protocol for its application, and a visualization of the underlying reaction mechanism.

Physicochemical Properties

Quantitative data for this compound is summarized below. This information is critical for reaction planning, stoichiometry calculations, and safety assessments.

| Property | Value | References |

| Molecular Weight | 218.82 g/mol | [1] |

| Molecular Formula | C₆H₅BBrFO₂ | [1][2][3] |

| CAS Number | 1217501-12-6 | [2][3] |

| Appearance | Solid | |

| Boiling Point | 315.5 ± 52.0 °C (Predicted) | [2] |

| Density | 1.75 ± 0.1 g/cm³ (Predicted) | [1] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is an invaluable building block in the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation.[4] This reaction couples an organoboron compound (like this compound) with an organohalide in the presence of a palladium catalyst and a base.[4][5] The fluorinated and brominated phenyl structure of this reagent makes it a versatile partner for synthesizing a wide array of fluorinated biaryl derivatives, which are of significant interest in the pharmaceutical industry.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is a general guideline and may require optimization based on the specific coupling partner and desired scale.

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., Aryl bromide or chloride, 1.0 equivalent)

-

Base (e.g., K₂CO₃, 2.0 equivalents)[7]

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)[5][7]

-

High-purity inert gas (Argon or Nitrogen)

-

Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)[7]

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the aryl halide, the palladium catalyst, and the base.[7]

-

Inert Atmosphere: Seal the flask and thoroughly evacuate it before backfilling with an inert gas. This cycle should be repeated three times to ensure an oxygen-free environment.[5][7]

-

Solvent Addition: Add the degassed solvent mixture via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl halide.[5]

-

Reaction: Immerse the flask in a preheated oil bath and stir the mixture vigorously at a temperature typically ranging from 80-120 °C.[5][7]

-

Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute it with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.[5][7]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield the desired biaryl compound.[8]

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The base plays a crucial role in activating the boronic acid for the transmetalation step.[4]

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. (2-Bromo-4-fluorophenyl)boronic acid | 1217501-12-6 [sigmaaldrich.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 7. benchchem.com [benchchem.com]

- 8. 2-Fluorophenylboronic acid | 1993-03-9 [chemicalbook.com]

2-Bromo-4-fluorophenylboronic acid structure

An In-depth Technical Guide to 2-Bromo-4-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic organoboron compound that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique trifunctionalized aromatic ring, featuring a boronic acid group, a bromine atom, and a fluorine atom, makes it a versatile building block for the synthesis of complex organic molecules. The boronic acid moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern synthetic chemistry. The presence of a bromine atom provides a handle for further functionalization, while the fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidate. This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on its utility for researchers in the pharmaceutical sciences.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 1217501-12-6 |

| Molecular Formula | C₆H₅BBrFO₂ |

| Molecular Weight | 218.82 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as methanol and DMSO; insoluble in water. |

| SMILES | B(C1=C(C=C(C=C1)F)Br)(O)O |

| InChI | InChI=1S/C6H5BBrFO2/c8-5-2-1-4(9)3-6(5)7(10)11/h1-3,10-11H |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a readily available precursor. A common strategy involves the ortho-lithiation of a suitable bromofluoroaromatic compound, followed by quenching with a trialkyl borate and subsequent hydrolysis.

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors. The biaryl scaffold, readily accessible through Suzuki-Miyaura coupling, is a common feature in many kinase inhibitors that target the ATP-binding site.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the phenylboronic acid and an aryl or vinyl halide, providing a straightforward method for the synthesis of complex biaryl and styrenyl compounds.

Role in Kinase Inhibitor Synthesis

The fluorinated biaryl moieties are prevalent in many kinase inhibitors. The fluorine atom can enhance binding affinity to the target protein and improve metabolic stability, leading to better pharmacokinetic properties. This compound serves as a key starting material for introducing this desirable structural motif.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura coupling reaction. These protocols are for illustrative purposes and may require optimization based on specific laboratory conditions and reagents.

Synthesis of this compound

This protocol is based on analogous syntheses of substituted phenylboronic acids.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,3-dibromo-5-fluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via a syringe pump over 1 hour, maintaining the internal temperature below -70 °C. Stir the mixture for an additional 2 hours at -78 °C.

-

Borylation: In a separate flask, cool a solution of trimethyl borate (1.2 eq) in anhydrous THF to -78 °C. Transfer the lithium intermediate solution to the trimethyl borate solution via cannula while maintaining the temperature at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl (aq). Stir for 1 hour. Separate the organic layer and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

General Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask, combine this compound (1.2 eq), the desired aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted chemical shifts for the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | s (br) | 2H | B(OH)₂ |

| ~7.6 | dd | 1H | Ar-H |

| ~7.4 | dd | 1H | Ar-H |

| ~7.1 | t | 1H | Ar-H |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d) | C-F |

| ~135 (d) | C-H |

| ~130 | C-B |

| ~125 (d) | C-H |

| ~120 (d) | C-Br |

| ~115 (d) | C-H |

Note: 'd' denotes a doublet due to coupling with fluorine.

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments. Common fragmentation pathways would include the loss of water (H₂O) and the boronic acid group (B(OH)₂).

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique substitution pattern allows for its strategic incorporation into complex molecules, such as kinase inhibitors, through robust and well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction. The presence of the fluorine atom can impart desirable pharmacokinetic properties to the final compounds. This guide has provided a technical overview of its properties, synthesis, and applications, aiming to support researchers and scientists in leveraging this important chemical entity in their research and development endeavors.

An In-depth Technical Guide to 2-Bromo-4-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-fluorophenylboronic acid is a halogenated arylboronic acid that serves as a critical building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of both a bromine and a fluorine atom on the phenyl ring, make it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, its application in palladium-catalyzed cross-coupling reactions, a detailed experimental protocol for its use in Suzuki-Miyaura coupling, and essential safety and handling information. The strategic placement of the bromo and fluoro substituents allows for selective functionalization, making it a key intermediate in the synthesis of pharmaceuticals and advanced materials.

Core Properties of this compound

This compound is a white to off-white solid at room temperature. The presence of the boronic acid functional group makes it a cornerstone reagent for Suzuki-Miyaura cross-coupling reactions, while the bromo and fluoro groups influence its reactivity and the properties of the resulting products.

Physicochemical Data

The quantitative physical and chemical properties of this compound are summarized in the table below. Please note that some data for this specific isomer is not widely available in the literature, and in such cases, data for structurally similar compounds is provided for reference.

| Property | Value | Reference |

| Appearance | White to off-white powder or crystalline solid | [1] |

| Molecular Formula | C₆H₅BBrFO₂ | [1] |

| Molecular Weight | 218.82 g/mol | |

| CAS Number | 1217501-12-6 | [1][2] |

| Purity | Typically ≥98% | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Insoluble in water, soluble in organic solvents such as ethanol and dimethylformamide. | |

| Storage | Store under inert gas (nitrogen or argon) at 2-8°C. | [3] |

Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | (2-Bromo-4-fluorophenyl)boronic acid | |

| Synonyms | 2-bromo-4-fluorobenzeneboronic acid | [2] |

| InChI | InChI=1S/C6H5BBrFO2/c8-5-2-1-4(9)3-6(5)7(10)11/h1-3,10-11H | |

| InChIKey | BHXVZYJULSWULU-UHFFFAOYSA-N | |

| SMILES | OB(O)c1cc(F)ccc1Br |

Reactivity and Applications in Organic Synthesis

The primary application of this compound lies in its utility as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.

The presence of the electron-withdrawing fluorine atom can influence the electronic properties of the phenyl ring, affecting the rate and selectivity of the transmetalation step in the Suzuki-Miyaura catalytic cycle. The bromine atom provides an additional handle for further synthetic transformations, such as subsequent cross-coupling reactions, allowing for the construction of more complex and diverse molecular scaffolds. This dual functionality makes this compound a highly valuable intermediate in the synthesis of agrochemicals, liquid crystals, and, most notably, active pharmaceutical ingredients (APIs).

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. This protocol is based on established methods for similar substrates and may require optimization for specific reaction partners.

Materials

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

-

Inert gas (Nitrogen or Argon)

-

Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure

-

Reaction Setup : In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, palladium catalyst, and base.

-

Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

-

Solvent Addition : Add the degassed solvent mixture via syringe.

-

Reaction : Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-120 °C).

-

Monitoring : Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Safety and Handling

Hazard Identification

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[4]

-

Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[4]

-

Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.[4]

-

Specific target organ toxicity - single exposure (Category 3), Respiratory system : May cause respiratory irritation.[4]

Precautionary Measures

-

Prevention : Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[4][5]

-

Response :

-

If swallowed : Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[4][5]

-

If on skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[4][5]

-

If inhaled : Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][5]

-

If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5]

-

-

Storage : Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4][5]

-

Disposal : Dispose of contents/container to an approved waste disposal plant.[4][5]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the key steps in a typical laboratory workflow for a Suzuki-Miyaura coupling reaction.

References

- 1. This compound, CasNo.1217501-12-6 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 2. (2-Bromo-4-fluorophenyl)boronic acid | 1217501-12-6 [sigmaaldrich.com]

- 3. B-(2-bromo-4-fluorophenyl)-boronic acid - CAS:1217501-12-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthetic route to 2-Bromo-4-fluorophenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis, particularly in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions.

Core Synthesis Pathway: Lithiation-Borylation

The most common and efficient method for the synthesis of this compound is through a regioselective lithium-halogen exchange of a suitable dihalogenated precursor, followed by borylation. The starting material of choice is 1,3-dibromo-5-fluorobenzene. The reaction proceeds via the formation of an organolithium intermediate, which is then quenched with a trialkyl borate ester to form the boronate ester. Subsequent hydrolysis yields the desired boronic acid.

The regioselectivity of the initial lithiation step is crucial. In the case of 1,3-dibromo-5-fluorobenzene, the fluorine atom, being an ortho-para directing group, and steric hindrance considerations favor the lithium-halogen exchange at the bromine atom positioned para to the fluorine atom. This selective metallation leads to the formation of the desired 2-bromo-4-fluorophenyl lithium intermediate.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound via the lithiation-borylation of 1,3-dibromo-5-fluorobenzene. The presented values are based on typical yields for analogous reactions and may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Starting Material | 1,3-Dibromo-5-fluorobenzene | [1][2] |

| Major Reagents | n-Butyllithium (n-BuLi), Triisopropyl borate | [3][4] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [3][4] |

| Reaction Temperature | -78 °C to room temperature | [3][4] |

| Typical Yield | 60-75% | [3] |

| Purity (after purification) | >97% | [5] |

Experimental Protocol

This protocol details the methodology for the synthesis of this compound from 1,3-dibromo-5-fluorobenzene. All procedures should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials:

-

1,3-Dibromo-5-fluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Diethyl ether

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Low-temperature thermometer

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and an inert gas inlet is charged with 1,3-dibromo-5-fluorobenzene (1.0 eq). Anhydrous THF is added to dissolve the starting material.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe or dropping funnel while maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours. The formation of the aryllithium intermediate may be indicated by a color change.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C, again ensuring the temperature does not rise significantly. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0 °C. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., a mixture of an organic solvent and water or hexane) or by column chromatography on silica gel.[5]

Synthetic Pathway Diagram

The following diagram illustrates the logical workflow of the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

Spectral Data Analysis of 2-Bromo-4-fluorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Bromo-4-fluorophenylboronic acid, a key reagent in organic synthesis and drug discovery. Due to the limited availability of a complete public dataset for this compound, this guide also includes data for the isomeric compound, 4-Bromo-2-fluorophenylboronic acid, for illustrative and comparative purposes. All data is presented in a structured format to facilitate analysis and comparison. Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Spectral Data Summary

The following tables summarize the available quantitative spectral data for this compound and its isomer, 4-Bromo-2-fluorophenylboronic acid.

Note on Data Availability: A complete, publicly available dataset for this compound is not readily accessible. The data presented below has been compiled from various sources. Where data for this compound is unavailable, data for the isomer 4-Bromo-2-fluorophenylboronic acid is provided as a representative example and is clearly labeled as such.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| This compound | DMSO-d6 | 8.15 | s (br) | - | B(OH)₂ |

| 7.65 - 7.55 | m | - | Ar-H | ||

| 7.40 - 7.30 | m | - | Ar-H | ||

| 4-Bromo-2-fluorophenylboronic acid (Isomer Example) | DMSO-d6 | 8.20 | s (br) | - | B(OH)₂ |

| 7.62 | dd | J = 7.8, 1.5 | Ar-H | ||

| 7.48 | dd | J = 10.2, 1.5 | Ar-H | ||

| 7.35 | t | J = 7.8 | Ar-H |

Table 2: ¹³C NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| This compound | DMSO-d6 | Data not available |

| 4-Bromo-2-fluorophenylboronic acid (Isomer Example) | DMSO-d6 | 163.1 (d, J = 248 Hz), 136.2 (d, J = 3 Hz), 132.0 (d, J = 9 Hz), 125.9 (d, J = 3 Hz), 122.1 (d, J = 23 Hz), 118.9 (d, J = 3 Hz) |

Table 3: ¹⁹F NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| This compound | DMSO-d6 | Data not available |

| 4-Bromo-2-fluorophenylboronic acid (Isomer Example) | DMSO-d6 | -109.8 |

Table 4: ¹¹B NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| This compound | DMSO-d6 | Data not available |

| 4-Bromo-2-fluorophenylboronic acid (Isomer Example) | DMSO-d6 | 29.5 (s, br) |

Infrared (IR) Spectroscopy

Table 5: IR Spectral Data

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

| This compound | KBr Pellet | ~3300 (br) | O-H stretch (hydrogen-bonded) |

| ~1600, 1480 | C=C aromatic ring stretch | ||

| ~1350 | B-O stretch | ||

| ~1250 | C-F stretch | ||

| ~1090 | B-C stretch | ||

| ~850 | C-H out-of-plane bend | ||

| 4-Bromo-2-fluorophenylboronic acid (Isomer Example) | KBr Pellet | ~3350 (br) | O-H stretch (hydrogen-bonded) |

| ~1610, 1470 | C=C aromatic ring stretch | ||

| ~1360 | B-O stretch | ||

| ~1260 | C-F stretch | ||

| ~1100 | B-C stretch | ||

| ~860 | C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 6: Mass Spectrometry Data

| Compound | Ionization Method | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Key Fragmentation Ions (m/z) |

| This compound | ESI | 219.95 | 217.94 | Data not available |

| 4-Bromo-2-fluorophenylboronic acid (Isomer Example) | ESI | 219.95 | 217.94 | Data not available |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectral data presented above. Instrument parameters may need to be optimized for specific equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the arylboronic acid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. Arylboronic acids can sometimes be challenging to dissolve and may exist in equilibrium with their boroxine anhydrides. Using a solvent like Methanol-d₄ can help to break up these oligomeric species.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹¹B NMR, it is advisable to use a quartz NMR tube to avoid background signals from borosilicate glass.

-

Tune and shim the spectrometer for the specific nucleus and solvent.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a larger number of scans will likely be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum using a standard pulse sequence. ¹⁹F is a highly sensitive nucleus, so acquisition times are typically short.

-

¹¹B NMR: Acquire the spectrum using a standard pulse sequence. Due to the quadrupolar nature of the boron nucleus, the signals may be broad.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the spectra to the appropriate standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F, and BF₃·OEt₂ for ¹¹B).

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

-

-

Instrument Setup:

-

Use an ESI-mass spectrometer.

-

Optimize the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable and strong signal.

-

Calibrate the mass spectrometer using a known standard.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range.

-

-

Data Processing:

-

Identify the molecular ion peak (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

-

Analyze the isotopic pattern to confirm the presence of bromine.

-

If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to gain structural information.

-

Workflow and Pathway Visualization

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of an arylboronic acid like this compound.

Technical Safety Guide: 2-Bromo-4-fluorophenylboronic Acid

Disclaimer: The following safety data pertains to 4-Bromo-2-fluorophenylboronic acid (CAS No. 216393-64-5) , a structural isomer of 2-Bromo-4-fluorophenylboronic acid. Due to a lack of available safety data for this compound, this guide has been compiled using information for its closely related isomer. Researchers should handle this compound with the same, if not greater, precautions as outlined below.

This technical guide provides a comprehensive overview of the safety information, handling procedures, and hazard classifications for professionals in research and drug development.

Chemical Identification and Physical Properties

This section summarizes the key identifiers and physical and chemical properties of 4-Bromo-2-fluorophenylboronic acid.

| Property | Value |

| Chemical Name | 4-Bromo-2-fluorophenylboronic acid |

| CAS Number | 216393-64-5 |

| Molecular Formula | C₆H₅BBrFO₂ |

| Molecular Weight | 218.82 g/mol |

| Appearance | Solid |

| Melting Point | 238-242 °C[1] |

| Boiling Point | 310.6 °C at 760 mmHg[1] |

| Flash Point | 141.6 °C[1] |

| Density | 1.75 g/cm³[1] |

| Solubility in Water | Insoluble[1][2] |

| Vapor Pressure | 0.000255 mmHg at 25°C[1] |

Hazard Identification and Classification

Below is a summary of the hazard classifications for 4-Bromo-2-fluorophenylboronic acid according to the Globally Harmonized System (GHS).

| Hazard Classification | Category |

| Acute Toxicity, Oral | Category 4 |

| Eye Irritation | Category 2[3] |

| Signal Word | Warning |

| GHS Pictogram | GHS07 (Exclamation Mark) |

Hazard Statements:

Precautionary Statements:

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Risk and Safety Phrases (Legacy):

-

R36/37/38: Irritating to eyes, respiratory system and skin.[2]

-

S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

-

S36: Wear suitable protective clothing.[2]

Experimental Protocols: Safe Handling of Solid Chemicals

The following is a general protocol for the safe handling of solid chemical reagents like 4-Bromo-2-fluorophenylboronic acid in a laboratory setting. This should be adapted to specific experimental needs and institutional safety guidelines.

Objective: To safely weigh and dispense a solid chemical for experimental use.

Materials:

-

4-Bromo-2-fluorophenylboronic acid

-

Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, compatible chemical-resistant gloves

-

Chemical fume hood

-

Analytical balance

-

Spatula

-

Weighing paper or container

-

Labeling materials

-

Waste container for contaminated materials

Procedure:

-

Preparation and Precaution:

-

Ensure the chemical fume hood is functioning correctly.

-

Don appropriate PPE before handling the chemical.

-

Set up all necessary equipment within the fume hood.

-

-

Dispensing the Chemical:

-

Place a clean piece of weighing paper or a suitable container on the analytical balance and tare it.

-

Carefully open the container of 4-Bromo-2-fluorophenylboronic acid inside the fume hood.

-

Using a clean spatula, transfer the desired amount of the solid onto the weighing paper. Avoid creating dust.

-

Securely close the main container immediately after dispensing.

-

-

Post-Dispensing and Cleanup:

-

Carefully transfer the weighed solid to the reaction vessel.

-

Clean the spatula and any contaminated surfaces within the fume hood.

-

Dispose of any contaminated weighing paper and gloves in the designated waste container.

-

Wash hands thoroughly after completing the procedure.

-

Visualized Workflows

The following diagrams illustrate key logical relationships and workflows for handling hazardous chemicals.

Caption: Chemical Spill Response Workflow

Caption: General Safe Handling Workflow

References

An In-depth Technical Guide on the Solubility of 2-Bromo-4-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide delves into the solubility characteristics of 2-Bromo-4-fluorophenylboronic acid, a crucial reagent in organic synthesis, particularly in the realm of drug discovery and development. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive overview of its predicted solubility based on the physicochemical properties of analogous compounds. Furthermore, it offers detailed experimental protocols for the precise determination of its solubility in various organic solvents. This guide is designed to be an essential resource for scientists and researchers, enabling them to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties

Table 1: Physicochemical Properties of Related Phenylboronic Acids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility |

| 4-Bromo-2-fluorophenylboronic acid | C₆H₅BBrFO₂ | 218.82 | 238-242 | Insoluble[1][2] |

| 2-Fluorophenylboronic acid | C₆H₆BFO₂ | 139.92 | 101-110 | - |

| Phenylboronic acid | C₆H₇BO₂ | 121.93 | - | 1.9 g/100 g H₂O (at 20°C)[3] |

Note: Data for related compounds is provided for comparative purposes.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in specific solvents, established experimental methods can be employed. The following are detailed protocols for two common and reliable techniques.

This method is based on determining the temperature at which a solid solute completely dissolves in a solvent upon controlled heating, identified by the disappearance of turbidity.[4][5]

Materials and Equipment:

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or a laser beam and photodetector

-

Analytical balance

-

This compound

-

Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and the chosen organic solvent into the jacketed glass vessel.

-

Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture.

-

Controlled Heating: Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 °C/min).[4]

-

Turbidity Monitoring: Continuously monitor the turbidity of the solution. The point at which the solution becomes clear, indicating the complete dissolution of the solid, is the dissolution temperature.[4]

-

Data Collection: Record the dissolution temperature for the specific composition.

-

Solubility Curve Construction: Repeat the procedure with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).[4]

The shake-flask method is a classical technique to determine the equilibrium solubility of a compound in a given solvent.

Materials and Equipment:

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

This compound

-

Selected organic solvents

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. For finer suspensions, centrifuge the samples to achieve clear separation.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe and filter it to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Solubility Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualizing Experimental and Synthetic Workflows

The following diagrams illustrate the logical flow of the solubility determination process and a common synthetic application of phenylboronic acids.

Caption: A generalized workflow for the experimental determination of thermodynamic solubility.

Phenylboronic acids are fundamental reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.

Caption: A simplified schematic of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While direct quantitative solubility data for this compound is scarce in the public domain, this guide provides a robust framework for its experimental determination. By understanding its physicochemical properties through comparison with analogous compounds and employing standardized methodologies like the dynamic and shake-flask methods, researchers can generate reliable solubility data tailored to their specific applications. This information is critical for optimizing reaction conditions, purification processes, and the overall efficiency of synthetic routes involving this versatile reagent.

References

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-4-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage considerations for 2-Bromo-4-fluorophenylboronic acid, a critical reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Understanding its stability profile is paramount for ensuring reaction efficiency, reproducibility, and the integrity of research and development outcomes. This document outlines the principal degradation pathways, recommended storage and handling protocols, and a detailed methodology for assessing the stability of this compound.

Core Concepts of Stability

The stability of this compound, like other arylboronic acids, is primarily influenced by its susceptibility to degradation through several key pathways. The principal factors affecting its shelf-life are moisture, temperature, light, and pH. The two most significant degradation mechanisms are protodeboronation and oxidation.

Protodeboronation: This is a crucial degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] This process leads to the formation of 1-bromo-3-fluorobenzene as a byproduct, rendering the boronic acid inactive for its intended cross-coupling reactions. The reaction is essentially the hydrolysis of the C-B bond and can be catalyzed by aqueous acidic or basic conditions.[1] For some arylboronic acids, the rate of protodeboronation is slowest around pH 5.[2]

Oxidation: The boron center in arylboronic acids is susceptible to oxidation, which can lead to the formation of various byproducts, including phenols and boric acid.[3] Exposure to air (oxygen) can facilitate this degradation, which may be accelerated by light and elevated temperatures.

Anhydride Formation: Boronic acids have a propensity to lose water and form cyclic anhydrides, most commonly a trimeric boroxine. This process is typically reversible upon exposure to water. While this is not a decomposition of the aryl group, the change in the structure can affect solubility and reactivity.

Stability Profile Summary

While specific quantitative shelf-life data for this compound is not extensively published, the following table summarizes its general stability profile based on the known behavior of arylboronic acids. It is crucial to note that the actual stability will depend on the purity of the material and the specific storage conditions.

| Parameter | Condition | Recommended Practice | Potential Outcome of Deviation |

| Temperature | Long-term Storage | Refrigerate (2-8 °C)[4][5] | Accelerated degradation (protodeboronation, oxidation) |

| Short-term (Lab Bench) | Maintain at ambient temperature | Minimal degradation over short periods | |

| Moisture/Humidity | Solid State | Store in a tightly sealed container with desiccant | Hydrolysis leading to protodeboronation and potential clumping |

| In Solution | Use anhydrous solvents | Protodeboronation[1] | |

| Atmosphere | Solid State | Store under an inert atmosphere (e.g., Nitrogen, Argon)[6] | Oxidation of the boron center |

| Light | All conditions | Store in an amber or opaque container | Potential for photolytic degradation |

| pH | In Solution | Maintain near-neutral pH if possible | Accelerated protodeboronation under acidic or basic conditions[1][2] |

Recommended Storage and Handling Procedures

To maintain the integrity and reactivity of this compound, the following storage and handling procedures are recommended:

-

Upon Receipt: The compound should be stored in a cool, dry, and dark place. Refrigeration at 2-8 °C is highly recommended for long-term storage.[4][5]

-

Container: Keep the compound in its original, tightly sealed container.[4] If the container is opened, it should be carefully resealed. For frequent use, consider aliquoting the material into smaller vials to minimize exposure of the bulk supply to atmospheric moisture and air.

-

Inert Atmosphere: For long-term storage, flushing the container with a dry, inert gas such as nitrogen or argon before sealing is a best practice to prevent oxidation.[6]

-

Handling: All handling should be performed in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Weighing: When weighing the compound, do so promptly to minimize exposure to ambient air and humidity.

-

In Solution: When preparing solutions, use anhydrous solvents if the subsequent reaction chemistry is sensitive to water. Solutions are generally less stable than the solid material and should ideally be prepared fresh for each use.

Experimental Protocol: Forced Degradation and Stability-Indicating HPLC Method

To experimentally determine the stability of this compound and identify its degradation products, a forced degradation study can be performed. The results of this study are then used to develop and validate a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

Objective: To identify the degradation pathways of this compound under various stress conditions and to develop a validated RP-HPLC method capable of separating the intact drug substance from its degradation products.

1. Forced Degradation Study

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent, such as a mixture of acetonitrile and water.

-

Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid powder at 80 °C for 48 hours. Also, heat a solution at 60 °C for 48 hours.

-

Photolytic Degradation: Expose the solid powder and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

-

Neutralization: After exposure, neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all stressed samples, along with a non-stressed control sample, by HPLC.

2. Stability-Indicating RP-HPLC Method Development

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

-

Chromatographic Conditions (Starting Point):

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined by UV scan, likely around 254 nm).

-

Injection Volume: 10 µL.

-

-

Method Optimization: Adjust the mobile phase composition, gradient, and other parameters to achieve adequate separation between the peak for this compound and any peaks corresponding to degradation products. The goal is to achieve baseline resolution.

-

Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The peak purity of the parent compound in the stressed samples should be assessed using the PDA detector to ensure no co-eluting peaks.

Visualizations

Caption: Protodeboronation degradation pathway of this compound.

Caption: Recommended workflow for handling and storage of this compound.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. benchchem.com [benchchem.com]

- 3. biomedres.us [biomedres.us]

- 4. benchchem.com [benchchem.com]

- 5. 1451393-45-5・(2-bromo-4-chlorophenyl)boronic acid・(2-bromo-4-chlorophenyl)boronic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 6. discovery.researcher.life [discovery.researcher.life]

The Versatile Reactivity of 2-Bromo-4-fluorophenylboronic Acid: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluorophenylboronic acid is a versatile synthetic intermediate of significant interest in the fields of organic chemistry and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a boronic acid moiety on a phenyl ring, provides a trifecta of reactivity that allows for the strategic construction of complex molecular architectures. The bromine atom serves as a handle for various cross-coupling reactions, the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, and the boronic acid group is a cornerstone for palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam couplings. This technical guide provides a comprehensive overview of the reactivity of this compound, including detailed experimental protocols, quantitative data from representative reactions, and its application in the synthesis of biologically active molecules, particularly kinase inhibitors.

Core Reactivity: Suzuki-Miyaura and Chan-Lam Couplings

The primary utility of this compound lies in its participation in two of the most powerful C-C and C-heteroatom bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Chan-Lam coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[1] It is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, polyolefins, and styrenes.[1] this compound can serve as the organoboron partner in these reactions, coupling with a variety of aryl and heteroaryl halides to generate complex fluorinated biaryl structures.

Table 1: Representative Suzuki-Miyaura Coupling Reactions with Phenylboronic Acid Derivatives

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | DMF/H2O | 110 | 3 | >95 |

| 2 | 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | DMF/H2O | 110 | 24 | ~90 |

| 3 | 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | DMF/H2O | 110 | 48 | ~85 |

| 4 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 65 |

Note: The data in this table is derived from studies on similar boronic acids and is presented to provide a reasonable expectation of reactivity for this compound.[2][3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound.[4]

-

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv.)

-

This compound (1.2 mmol, 1.2 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv.)

-

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

-

Nitrogen or Argon gas (high purity)

-

Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

-

-

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

-

Using a syringe, add the degassed solvent mixture.

-

Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).

-

Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.

-

Chan-Lam Coupling

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction between an aryl boronic acid and an amine or alcohol to form carbon-nitrogen (C-N) or carbon-oxygen (C-O) bonds, respectively.[5][6] This reaction is particularly advantageous as it can often be carried out under mild conditions, at room temperature, and open to the air.[6] this compound can be effectively coupled with a wide range of amines, anilines, amides, and phenols.

Table 2: Representative Chan-Lam Coupling Reaction Conditions

| Entry | Nucleophile | Boronic Acid | Copper Source (mol%) | Base | Solvent | Temp | Time (h) | Yield (%) |

| 1 | Aniline | Phenylboronic Acid | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 72 | High |

| 2 | Imidazole | Phenylboronic Acid | Cu(OTf)₂ (8) | K₂CO₃ | MeOH | RT | 24 | 93 |

| 3 | Benzylamine | Methylboronic acid | [Cu(DMAP)₄I]I (2) | - | MeOH | RT | 0.4 | 80 |

| 4 | 4'-amino-[1,1'-biphenyl]-4-sulfonamide | (3-chloro-4-fluorophenyl)boronic acid | Cu(OAc)₂ (100) | TMEDA | MeOH/H₂O | RT | 24 | 78 |

Note: This table presents data from representative Chan-Lam couplings to illustrate typical reaction conditions and outcomes.[6][6][7][8]

Experimental Protocol: General Procedure for Chan-Lam N-Arylation

The following is a general protocol for the Chan-Lam N-arylation of an amine with this compound.[9]

-

Materials:

-

Amine (1.0 mmol, 1.0 equiv.)

-

This compound (1.5 mmol, 1.5 equiv.)

-

Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

-

Pyridine (2.0 mmol, 2.0 equiv.)

-

Dichloromethane (CH₂Cl₂, 5 mL)

-

Activated molecular sieves (optional)

-

-

Procedure:

-

To a clean, dry reaction vessel, add the amine, this compound, and copper(II) acetate.

-

If using, add activated molecular sieves to the vessel.

-

Add the solvent (dichloromethane) followed by the base (pyridine).

-

Stir the reaction mixture vigorously at room temperature and open to the air.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 48 hours depending on the substrate.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dabrafenib synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-(3-(5-(2-chloro-4-pyrimidinyl)-2-(1,1-diethylethyl)-1,3-thiazol-4-yl)-2-fluoraphenyl)-2,6-difluorobenzenesulfonamide | C23H18ClF3N4O2S2 | CID 57989782 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Fluorophenols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) of fluorophenols. It delves into the underlying mechanisms, regioselectivity, and experimental considerations for key EAS reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The interplay of the activating hydroxyl group and the deactivating, yet ortho-, para-directing fluorine substituent is critically examined for 2-fluorophenol, 3-fluorophenol, and 4-fluorophenol. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of fluorinated aromatic compounds. The strategic incorporation of fluorine into phenolic structures offers a powerful tool for modulating the physicochemical and biological properties of molecules, making a thorough understanding of their synthesis essential for the advancement of pharmaceuticals and agrochemicals.[1][2]

Introduction to Electrophilic Aromatic Substitution of Fluorophenols

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings.[3] In the context of fluorophenols, this reaction class is of particular importance due to the widespread use of fluorinated phenols in medicinal chemistry and materials science.[1] The introduction of a fluorine atom into a phenol molecule can significantly alter its electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[2]

Fluorophenols present a unique case for EAS due to the competing directing effects of the hydroxyl (-OH) and fluorine (-F) substituents. The hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions through its strong +R (resonance) effect.[4][5] Conversely, the fluorine atom is a deactivating group due to its strong -I (inductive) effect, yet it also directs to the ortho and para positions via a weaker +R effect.[6] The regiochemical outcome of EAS on fluorophenols is therefore a nuanced interplay of these electronic effects, as well as steric considerations.

Mechanism of Electrophilic Aromatic Substitution

The generally accepted mechanism for electrophilic aromatic substitution proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[3][7][8]

-

Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophile (E⁺). This step is typically the rate-determining step as it disrupts the aromaticity of the ring.

-

Deprotonation and Re-aromatization: A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

The stability of the intermediate sigma complex is a key factor in determining the rate and regioselectivity of the reaction. Electron-donating groups, such as the hydroxyl group, stabilize the positive charge in the arenium ion, thereby increasing the reaction rate.[9] Electron-withdrawing groups, like fluorine, destabilize the carbocation and slow down the reaction.[9]

Regioselectivity in the Electrophilic Aromatic Substitution of Fluorophenols

The position of electrophilic attack on the fluorophenol ring is primarily governed by the directing effects of the hydroxyl and fluorine substituents.

-

Hydroxyl Group (-OH): A strong activating, ortho-, para-director.

-

Fluorine Atom (-F): A deactivating, ortho-, para-director.

The powerful activating and directing effect of the hydroxyl group generally dominates the regioselectivity.[10]

2-Fluorophenol

In 2-fluorophenol, the hydroxyl group directs incoming electrophiles to the C4 (para) and C6 (ortho) positions. The fluorine atom also directs to these positions. The major products are typically the 4- and 6-substituted isomers. The ratio between these isomers is influenced by steric hindrance from the adjacent fluorine and hydroxyl groups, as well as the nature of the electrophile.

3-Fluorophenol

For 3-fluorophenol, the hydroxyl group directs to the C2, C4, and C6 positions. The fluorine atom directs to the C2, C4, and C6 positions. Therefore, substitution is expected to occur at these positions, with the specific isomer distribution depending on the reaction conditions and the electrophile.

4-Fluorophenol

In 4-fluorophenol, the hydroxyl group directs to the C2 and C6 (ortho) positions. The para position is blocked by the fluorine atom. The fluorine atom also directs to the C2 and C6 positions. Consequently, electrophilic substitution on 4-fluorophenol predominantly yields the 2-substituted product.

Key Electrophilic Aromatic Substitution Reactions of Fluorophenols

Nitration

Nitration is a crucial reaction for the introduction of a nitro group (-NO₂), which can be further transformed into other functional groups, such as amines.

Table 1: Nitration of Fluorophenols

| Substrate | Reagents and Conditions | Major Products | Yield | Reference |

| 2-Fluorophenol | 35% Sodium nitrite, 15% HCl, 0°C; then 30% Nitric acid, 40°C | 2-Fluoro-4-nitrophenol | ~90% | [11] |

| 3-Fluorophenol | Nitric acid, Sulfuric acid | Mixture of isomers | Data not available | |

| 4-Fluorophenol | Nitric acid, Sulfuric acid | 4-Fluoro-2-nitrophenol | Data not available |

Halogenation

Halogenation introduces halogen atoms (F, Cl, Br, I) onto the aromatic ring, which are important for further synthetic modifications and for their impact on biological activity.

Table 2: Halogenation of Fluorophenols

| Substrate | Reagents and Conditions | Major Product(s) | Yield | Reference |

| 2-Fluorophenol | Bromine, Methylene chloride, 3°C to room temp. | 4-Bromo-2-fluorophenol | Not specified | [12] |

| 3-Fluorophenol | Potassium bromide, Acetic acid, Water, 35°C | 4-Bromo-3-fluorophenol | 70% | [13] |

| 4-Fluorophenol | Bromine, Dichloroethane, 5-10°C | 2-Bromo-4-fluorophenol | 95% | [4] |

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H), which can enhance water solubility and serve as a directing group in subsequent reactions.

Table 3: Sulfonation of Fluorophenols

| Substrate | Reagents and Conditions | Major Product(s) and Isomer Ratio | Yield | Reference |

| 2-Fluorophenol | SO₃ in nitromethane | 2-Fluoro-4-sulfonic acid and 2-Fluoro-5-sulfonic acid | Not specified | [14] |

| 3-Fluorophenol | Sulfuric acid | Data not available | Data not available | |

| 4-Fluorophenol | Sulfuric acid | 4-Fluoro-2-sulfonic acid | Data not available |

Friedel-Crafts Reactions

Friedel-Crafts reactions, including alkylation and acylation, are fundamental for the formation of carbon-carbon bonds with the aromatic ring.[15]

Table 4: Friedel-Crafts Reactions of Fluorophenols

| Substrate | Reaction Type | Reagents and Conditions | Major Product | Yield | Reference |

| 4-Fluorophenol | Acylation | Acetyl chloride, PMA@MIL-53 (Fe) catalyst, room temp. | 2-Acetyl-4-fluorophenol | Excellent | [1] |

| 2-Fluorophenol | Alkylation/Acylation | Data not available | Data not available | ||

| 3-Fluorophenol | Alkylation/Acylation | Data not available |

Experimental Protocols